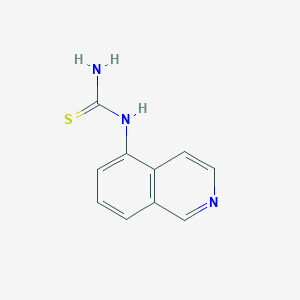

(isoquinolin-5-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(isoquinolin-5-yl)thiourea is a compound with the molecular formula C10H9N3S. It is a derivative of thiourea, where the thiourea moiety is attached to an isoquinoline ring at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

作用機序

Target of Action

The primary target of the compound (isoquinolin-5-yl)thiourea is the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme that is widely distributed in nature . It plays a crucial role in the synthesis of melanin, catalyzing two distinct reactions: a hydroxylation of monophenols to o-diphenols (monophenolase activity) and an oxidation of o-diphenols to o-quinones (diphenolase activity) .

Mode of Action

This compound interacts with tyrosinase, inhibiting its enzymatic activity . Among the synthesized compounds, this compound was found to be the most active one, with an inhibition constant (Ki) of 119.22 μM . The inhibition kinetics analyzed using Lineweaver – Burk double reciprocal plots revealed that this compound acts as a competitive inhibitor .

Biochemical Pathways

This compound affects the melanin synthesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in the production of o-diphenols and o-quinones, the downstream products of the enzymatic reactions catalyzed by tyrosinase .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosinase activity . This leads to a decrease in the production of melanin, which can have various effects depending on the specific cellular context .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (isoquinolin-5-yl)thiourea typically involves the reaction of isoquinoline derivatives with thiourea. One common method involves the use of isoquinoline-5-carboxylic acid, which is first converted to its corresponding amine. This amine is then reacted with thiourea under suitable conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

(isoquinolin-5-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

科学的研究の応用

Chemical Synthesis

Intermediate for Heterocyclic Compounds

- (isoquinolin-5-yl)thiourea serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for the formation of complex molecules through cyclization reactions, which are crucial in developing new pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Inhibition

- One of the primary biological applications of this compound is its role as an inhibitor of the enzyme tyrosinase. This enzyme is critical in melanin synthesis, and its inhibition can lead to potential treatments for hyperpigmentation disorders. Studies have shown that this compound exhibits competitive inhibition against tyrosinase, with a notable Ki value indicating its potency .

Anticancer Activity

- Recent research has demonstrated that derivatives of this compound possess significant anticancer properties. For instance, a series of thioureido-sulfonamide derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain compounds exhibited effectiveness comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

- A study involving molecular docking and in vivo evaluations highlighted the anti-inflammatory effects of compounds derived from this compound. These compounds showed significant inhibition of paw edema in animal models, suggesting their potential use in treating inflammatory conditions .

Pharmacological Activities

Diverse Biological Activities

- The pharmacological profile of this compound derivatives includes:

- Antimicrobial Activity: Various studies have reported the antimicrobial efficacy of these compounds against bacteria and fungi, making them candidates for developing new antibiotics .

- Antidiabetic Effects: Some derivatives have shown promise as antidiabetic agents by modulating glucose metabolism pathways .

- Antiviral and Antiparasitic Properties: Preliminary studies suggest potential antiviral and antiparasitic activities, warranting further investigation .

Material Science Applications

Development of New Materials

- In material science, this compound is being explored for its properties in creating polymers and dyes. Its ability to form coordination complexes makes it a valuable precursor for synthesizing materials with specific optical or thermal properties .

Data Summary Table

| Application Area | Specific Use | Findings/Comments |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocyclic compounds | Essential for synthesizing complex molecules |

| Biological Research | Tyrosinase inhibitor | Competitive inhibitor with significant potency |

| Anticancer Activity | Anticancer agent | Effective against various human cancer cell lines; comparable to doxorubicin |

| Anti-inflammatory | Treatment for inflammatory conditions | Significant reduction in paw edema in animal models |

| Antimicrobial | Antibiotic development | Effective against multiple bacterial and fungal strains |

| Material Science | Polymer and dye development | Valuable precursor for materials with specific properties |

Case Studies

- Molecular Docking Studies:

- In Vivo Anti-inflammatory Research:

- Anticancer Evaluations:

類似化合物との比較

Similar Compounds

(isoquinolin-5-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

(quinolin-5-yl)thiourea: Similar structure but with a quinoline ring instead of isoquinoline.

(isoquinolin-5-yl)thiocarbamate: Similar structure but with a thiocarbamate group instead of thiourea.

Uniqueness

(isoquinolin-5-yl)thiourea is unique due to its specific interaction with enzymes like tyrosinase, which is not observed with all similar compounds. Its sulfur-containing thiourea group also imparts distinct chemical reactivity compared to oxygen-containing urea derivatives.

生物活性

The compound (isoquinolin-5-yl)thiourea has garnered attention for its diverse biological activities, particularly its role as an inhibitor of the enzyme tyrosinase , which is crucial in melanin synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary target of this compound is tyrosinase , an enzyme that catalyzes the conversion of tyrosine to melanin. The inhibition of tyrosinase activity leads to a decrease in melanin production, making this compound a candidate for applications in skin lightening and treating hyperpigmentation disorders.

Inhibition Details

- Type of Inhibition : Competitive inhibition was observed with a Ki value of 119.22 μM for one of the derivatives, highlighting its efficacy in inhibiting tyrosinase activity .

- Biochemical Pathways : The compound disrupts the melanin synthesis pathway by preventing the conversion of o-diphenols to o-quinones, which are precursors to melanin.

Biological Activities

Research indicates that this compound exhibits a range of biological activities beyond tyrosinase inhibition:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. Some derivatives have demonstrated IC50 values lower than cisplatin, a standard chemotherapy drug .

- Antimicrobial Properties : The compound has shown promise as an antibacterial and antifungal agent. For instance, it exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition may provide neuroprotective benefits .

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms associated with this compound:

Applications in Research and Industry

The potential applications of this compound are broad:

- Pharmaceutical Development : Its role as a tyrosinase inhibitor makes it a candidate for developing skin whitening agents or treatments for hyperpigmentation.

- Antimicrobial Agents : The compound's antibacterial and antifungal properties suggest potential in creating new antimicrobial therapies.

- Research Tools : As a selective MAO inhibitor, it can serve as a valuable tool in neurobiological research.

特性

IUPAC Name |

isoquinolin-5-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPWHCXCGYRECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。